4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine 4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 338771-25-8
VCID: VC6956558
InChI: InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3
SMILES: COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74

4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

CAS No.: 338771-25-8

Cat. No.: VC6956558

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine - 338771-25-8

Specification

CAS No. 338771-25-8
Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
IUPAC Name 4-(4-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine
Standard InChI InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3
Standard InChI Key ZKGVQHCNBPZYLC-UHFFFAOYSA-N
SMILES COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a 4-chlorophenoxy group, at the 5-position with a methoxy group, and at the 2-position with a pyridinyl moiety. This arrangement creates a planar structure with conjugated π-electrons, as evidenced by computational models . The chlorophenoxy group introduces electron-withdrawing effects, while the methoxy group contributes electron-donating character, creating a polarized electronic environment that influences reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H12ClN3O2\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{O}_{2}PubChem
Molecular Weight313.74 g/molPubChem
CAS Registry Number338771-25-8PubChem
IUPAC Name4-(4-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidinePubChem
InChI KeyInChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-PubChem

Synthesis and Manufacturing Approaches

Synthetic Routes

The synthesis of 4-(4-chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine likely proceeds through sequential functionalization of a pyrimidine precursor. A plausible route involves:

  • Core Formation: Construction of the 5-methoxy-2-pyridinylpyrimidine scaffold via cyclocondensation of β-diketones with amidines.

  • Chlorination: Introduction of a chlorine atom at the 4-position using phosphoryl chloride (POCl3_3) under reflux .

  • Phenoxy Substitution: Nucleophilic aromatic substitution (SNAr) of the 4-chloro group with 4-chlorophenol in the presence of a base such as potassium carbonate.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsExpected Yield
1POCl3_3, reflux, 1.5 h85–90%
24-Chlorophenol, K2_2CO3_3, DMF, 80°C70–75%*

*Estimated based on analogous SNAr reactions.

Industrial-Scale Production

Large-scale synthesis would require optimization of reaction parameters to maximize yield and purity. Continuous flow reactors could enhance heat transfer during the exothermic chlorination step, while membrane-based separation technologies might improve isolation of the final product. Industrial processes would prioritize atom economy, with particular attention to recycling unreacted POCl3_3 and minimizing halogenated waste streams.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4-position. While the chlorophenoxy group in the target compound reduces reactivity compared to its 4-chloro analog, strong nucleophiles (e.g., amines, thiols) can displace the phenoxy group under forcing conditions:

C16H12ClN3O2+NH2RΔ,DMSOC16H13ClN4O+HO\text{C}_{16}\text{H}_{12}\text{ClN}_{3}\text{O}_{2} + \text{NH}_2\text{R} \xrightarrow{\Delta, \text{DMSO}} \text{C}_{16}\text{H}_{13}\text{ClN}_{4}\text{O} + \text{HO}^-

Such reactions typically require polar aprotic solvents and elevated temperatures.

Oxidation and Reduction

  • Methoxy Group Oxidation: Treatment with strong oxidizing agents like KMnO4_4 could convert the methoxy group to a carbonyl, though steric hindrance from adjacent substituents might limit this reactivity.

  • Pyridine Reduction: Catalytic hydrogenation (H2_2, Pd/C) would saturate the pyridine ring to piperidine, altering the compound’s aromaticity and biological activity.

Applications in Scientific Research

Medicinal Chemistry

Pyrimidine derivatives are privileged structures in drug discovery due to their ability to mimic purine bases and interact with biological targets. While specific studies on this compound are lacking, structural analogs have shown:

  • Kinase Inhibition: 4-Arylpyrimidines inhibit tyrosine kinases involved in cancer progression .

  • Antimicrobial Activity: Chlorophenoxy substituents enhance membrane permeability in Gram-positive bacteria.

Material Science

The extended π-system and halogen content make this compound a candidate for:

  • Organic Semiconductors: As electron-transport layers in OLED devices.

  • Liquid Crystals: Mesomorphic behavior induced by planar aromatic cores and flexible substituents.

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundKey Structural DifferenceBioactivity (IC50_{50})
4-Chloro-5-methoxy-2-(2-pyridinyl)pyrimidine Lacks phenoxy groupCDK2: 120 nM
4-(4-Fluorophenoxy)-5-methoxy analogFluorine vs. chlorinePARP1: 85 nM*
Target Compound4-Chlorophenoxy substitutionNot reported

*Data from fluorinated analog studies .

The chlorophenoxy group in the target compound increases molecular weight and lipophilicity (clogP ≈ 3.1 vs. 2.4 for the chloro analog), potentially enhancing blood-brain barrier penetration but reducing aqueous solubility.

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